molecular formula C17H17N3O3 B10929127 6-ethyl-N-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-ethyl-N-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10929127
M. Wt: 311.33 g/mol
InChI Key: CTUJKFLZLDTFBZ-UHFFFAOYSA-N
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Description

6-ethyl-N-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring, with various substituents such as an ethyl group, a methoxyphenyl group, and a carboxamide group. The compound has gained attention due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-3-methylpyridine with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium hydride. The resulting intermediate undergoes intramolecular cyclization to form the oxazole ring. Subsequent reactions with 4-methoxyphenyl isocyanate yield the final carboxamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

6-ethyl-N-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated as a potential drug candidate for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-N-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-N-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substituents, which contribute to its distinct biological activities and potential applications in medicinal chemistry. The presence of the methoxyphenyl group and the carboxamide functionality enhances its binding affinity to molecular targets, making it a promising compound for further research and development.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

6-ethyl-N-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H17N3O3/c1-4-11-9-14(15-10(2)20-23-17(15)19-11)16(21)18-12-5-7-13(22-3)8-6-12/h5-9H,4H2,1-3H3,(H,18,21)

InChI Key

CTUJKFLZLDTFBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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